molecular formula C19H20N2O B11996165 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11996165
M. Wt: 292.4 g/mol
InChI Key: FEMJGTMMAAGHIB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is an intriguing organic heterobicyclic compound. Its chemical structure comprises a benzoxazine ring fused with a pyrazole ring, resulting in a unique and complex arrangement of atoms . This compound exhibits interesting properties due to its aromatic and heterocyclic nature.

Preparation Methods

Synthetic Routes: Several synthetic routes lead to the formation of 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine. One common method involves the reaction of appropriate starting materials, such as substituted phenols and aldehydes, under specific conditions. For instance, the condensation of 4-methylphenol (p-cresol) with an aldehyde followed by cyclization yields the desired benzoxazine ring .

Industrial Production: While industrial-scale production methods may vary, researchers have explored scalable approaches for synthesizing this compound. These methods often involve efficient catalysts and optimized reaction conditions to achieve high yields.

Chemical Reactions Analysis

5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine can participate in various chemical reactions:

    Oxidation: Undergoes oxidation reactions, potentially leading to the formation of new functional groups.

    Reduction: May be reduced to yield different derivatives.

    Substitution: Reacts with nucleophiles or electrophiles, leading to substitution products.

    Ring-opening: The benzoxazine ring can open under specific conditions, providing access to other compounds.

Common reagents include Lewis acids, bases, and transition metal catalysts. The major products formed depend on the reaction conditions and substituents present.

Scientific Research Applications

Chemistry:: Researchers explore the reactivity of 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine in various synthetic transformations. Its unique structure makes it valuable for designing novel materials and functional polymers.

Biology and Medicine::

    Drug Discovery: Scientists investigate its potential as a scaffold for drug development due to its heterocyclic nature.

    Biological Activity: Studies explore its interactions with enzymes, receptors, and cellular pathways.

Industry::

    Polymer Science: The compound’s reactivity contributes to the design of high-performance polymers.

    Adhesives and Coatings: Its aromatic and heterocyclic features make it useful in adhesive formulations.

Mechanism of Action

The exact mechanism by which 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine exerts its effects remains an active area of research. It likely involves interactions with specific molecular targets, affecting cellular processes.

Comparison with Similar Compounds

While 5-Ethyl-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is unique, we can compare it with other benzoxazines or heterocyclic compounds. Some similar compounds include:

Properties

Molecular Formula

C19H20N2O

Molecular Weight

292.4 g/mol

IUPAC Name

5-ethyl-2-(4-methylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C19H20N2O/c1-3-19-21-17(15-6-4-5-7-18(15)22-19)12-16(20-21)14-10-8-13(2)9-11-14/h4-11,17,19H,3,12H2,1-2H3

InChI Key

FEMJGTMMAAGHIB-UHFFFAOYSA-N

Canonical SMILES

CCC1N2C(CC(=N2)C3=CC=C(C=C3)C)C4=CC=CC=C4O1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.